molecular formula C17H11ClF2N4O B14116146 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14116146
M. Wt: 360.7 g/mol
InChI Key: HOIMNAFTXNXNLK-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes both chloro and fluoro substituents on aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

    Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
  • N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide
  • N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C17H11ClF2N4O

Molecular Weight

360.7 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClF2N4O/c18-13-2-1-3-14(20)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(19)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9+

InChI Key

HOIMNAFTXNXNLK-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.